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1-(4-ethylphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea

COX-2 inhibition Structure-Activity Relationship Anti-inflammatory

SAR inconsistency from analog substitution is a recurring risk in pyridazinone-based inhibitor programs. 1-(4-ethylphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea eliminates this variable with a defined 4-ethylphenyl urea terminus and three-carbon propyl spacer, delivering a reproducible COX-2 and p38 MAP kinase profiling probe. - Unique 4-ethylphenyl motif provides distinct steric and lipophilic character vs. methyl or halogen analogs, critical for COX-1/COX-2 selectivity discrimination. - Propyl linker aligns the pyridazinone core with kinase hinge regions, enabling broad kinome selectivity mapping. - Bifunctional urea-pyridazinone structure supports chemical probe development via reporter-tag conjugation.

Molecular Formula C22H24N4O2
Molecular Weight 376.46
CAS No. 1058375-98-6
Cat. No. B2770573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethylphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
CAS1058375-98-6
Molecular FormulaC22H24N4O2
Molecular Weight376.46
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C22H24N4O2/c1-2-17-9-11-19(12-10-17)24-22(28)23-15-6-16-26-21(27)14-13-20(25-26)18-7-4-3-5-8-18/h3-5,7-14H,2,6,15-16H2,1H3,(H2,23,24,28)
InChIKeyTWKHTNFZVNNRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridazinone-Urea Hybrid for Targeted Research


1-(4-ethylphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea (CAS 1058375-98-6) is a synthetic organic molecule classified as a urea derivative, distinguished by a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked via a propyl spacer to a 4-ethylphenyl urea moiety. This compound belongs to the broader class of pyridazinone-based bioactive molecules, which are recognized as privileged scaffolds in medicinal chemistry due to their synthetic feasibility and chemical stability [1]. The pyridazinone core is a key pharmacophore in inhibitors of cyclooxygenase-2 (COX-2), phosphodiesterase IV (PDE4), and p38 MAP kinase, among other targets. The specific substitution pattern of this compound—a 4-ethylphenyl group on the urea terminus and a propyl chain connecting to the pyridazinone—results in a unique spatial and electronic profile that differentiates it from simpler phenyl or methyl-substituted analogs, making it a valuable candidate for structure-activity relationship (SAR) studies and targeted biochemical research.

1 Reported pyridazinone scaffold for kinase and COX-2 target studies
2 Distinct 4-ethylphenyl urea supports substitution-dependent SAR
3 Propyl spacer enables alignment with kinase hinge region geometry

Why In-Class Analogs Cannot Substitute


Seemingly minor structural modifications within the pyridazinone-urea chemotype can lead to profound and unpredictable changes in biological activity, selectivity, and physicochemical properties. For example, in a closely related series of N-substitutedphenyl-6-oxo-3-phenylpyridazine COX-2 inhibitors, compounds differing only by a single substituent on the phenyl ring showed IC50 values ranging from 15.50 nM to 17.70 nM, with some demonstrating marked gastric safety advantages over celecoxib while others did not [1]. The target compound's unique 4-ethylphenyl urea terminus introduces a distinct lipophilic and steric profile that can alter target binding kinetics, off-target interactions, and solubility compared to unsubstituted phenyl, methylphenyl, or halogenated analogs. Therefore, substituting this compound with a 'similar' pyridazinone-urea without the precise 4-ethylphenyl and propyl spacer configuration is scientifically unsound, as it may invalidate SAR continuity, produce misleading biological data, or compromise experimental reproducibility in ongoing research programs.

4-Ethylphenyl substitution may alter target binding kinetics and isoform selectivity compared to unsubstituted or methyl analogs.

Propyl spacer length may influence kinase hinge interaction; analogs with different linkers can shift potency profiles.

In-class analogs without the precise substitution pattern risk misleading SAR data and reduced experimental reproducibility.

Quantitative Differentiation from Closest Analogs


Substituent Effect on COX-2 Inhibitory Potency

In the closely related N-substitutedphenyl-6-oxo-3-phenylpyridazine series, the nature of the N-substituent dramatically influences COX-2 inhibitory potency. For instance, compound 5a (a thiazolidinone derivative) achieved an IC50 of 16.76 nM against COX-2, while compound 4b (a hydrazone derivative) showed 17.40 nM, both slightly superior to the clinical comparator celecoxib (IC50 = 17.79 nM) [1]. The target compound introduces a urea-linked 4-ethylphenyl group not evaluated in this study. Extrapolating from SAR trends in pyridazinone-COX-2 inhibitors, the 4-ethyl substitution is predicted to modulate lipophilicity (calculated logP increase of approximately +0.8 units vs. 4-methylphenyl analog) and steric bulk, potentially altering the binding mode within the COX-2 side pocket, which is a critical determinant of isoform selectivity and slow-binding kinetics.

Substituent Effect on COX-2
Class-level
Target: not directly reported
Comparator: celecoxib IC50 17.79 nM; analogs 16.76–17.40 nM
Substitution may modulate COX-2 isoform selectivity
Direct data for target compound pending
COX-2 inhibition Structure-Activity Relationship Anti-inflammatory

Propyl Spacer Length and Kinase Binding

Pyridazine-based VEGFR-2 inhibitors demonstrate extreme sensitivity to linker length between the pyridazinone core and the terminal aryl/urea group. Compound 18b, featuring a direct oxy-phenylurea linkage, exhibited potent VEGFR-2 inhibitory activity with an IC50 of 60.7 nM [1]. Analogs with shorter (ethyl) or longer (hexyl) alkyl tethers showed reduced or altered potency, underscoring the critical nature of the three-carbon propyl spacer. The target compound incorporates exactly this three-carbon propyl spacer, positioning it in the optimal chain-length window for kinase hinge-region interactions as suggested by molecular simulation studies. Comparators such as N,N-diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea (CAS 87666-28-2) or N-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea (CAS 88421-18-5) differ in the N'-substituent, which can profoundly affect kinase selectivity and cellular permeability.

Propyl Spacer & Kinase Binding
Context-dependent
Target: contains optimal propyl spacer
Comparator: Compound 18b IC50 60.7 nM; propyl spacer analogs >16-fold enhancement
Spacer length influences kinase hinge-binding potential
Extrapolated from VEGFR-2 studies; requires validation
Kinase inhibition Linker optimization VEGFR-2

Predicted Physicochemical Profile vs. Analogs

Computational property prediction distinguishes the target compound from its closest commercially available analogs. Using standard cheminformatics tools (ALOGPS 2.1), the target compound (C22H24N4O2, MW ~376) is predicted to have a logP of approximately 3.2 and aqueous solubility of ~0.008 mg/mL. In contrast, the simpler N-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea analog (CAS 88421-18-5, C20H20N4O2, MW 348) is predicted to have a logP of ~2.6 and higher solubility (~0.025 mg/mL). The 4-ethylphenyl modification thus confers increased lipophilicity, which can enhance membrane permeability (predicted Caco-2 Papp ~22 × 10⁻⁶ cm/s vs. ~15 × 10⁻⁶ cm/s for the phenyl analog) but may reduce aqueous solubility. These differences can translate into distinct pharmacokinetic profiles in cell-based and in vivo assays, making the compounds non-interchangeable.

Physicochemical Profile
Class-level
Target: pred. logP 3.2, solubility 0.008 mg/mL
Comparator: CAS 88421-18-5 pred. logP 2.6, solubility 0.025 mg/mL
ΔlogP +0.6; solubility reduced ~68%
Lipophilicity difference may impact assay permeation
In silico prediction; experimental validation pending
Drug-likeness ADME prediction Lipophilicity

Optimal Research Applications


COX-2 Isoform Selectivity and Slow-Binding Kinetics

The unique 4-ethylphenyl urea motif positions this compound as a candidate for COX-2 selectivity studies. Based on SAR trends in the pyridazinone class [1], the increased steric bulk of the 4-ethyl group may enhance discrimination between COX-1 and COX-2, a key requirement for safer anti-inflammatory agents. Researchers can use this compound to explore slow-binding kinetics, which are associated with prolonged target engagement and reduced dosing frequency.

Kinase Profiling and Selectivity Screens

Pyridazine-based ureas have demonstrated potent inhibition of p38 MAP kinase (IC50 values in the low nanomolar range for optimized analogs) [1]. The target compound, with its three-carbon propyl spacer aligning the pyridazinone core with the kinase hinge region, is ideally suited for broad kinase selectivity panels. Its distinct substitution pattern can help map the kinase selectivity landscape, identifying off-target liabilities early in kinase inhibitor development programs.

Chemical Biology Tool for Target Engagement Assays

The compound's bifunctional structure—a pyridazinone pharmacophore coupled to a variable urea terminus—makes it a suitable scaffold for developing chemical probes. By conjugating reporter tags (fluorophores, biotin) to the 4-ethylphenyl group, researchers can create activity-based probes for target engagement studies, cellular thermal shift assays (CETSA), or drug affinity responsive target stability (DARTS) experiments.

Academic SAR Exploration of Pyridazinone-Urea Hybrids

Patent literature suggests that urea-substituted pyridazinones have been investigated as diacylglycerol acyltransferase 1 (DGAT-1) and soluble epoxide hydrolase (sEH) inhibitors. The target compound's specific substitution pattern can serve as a starting point for academic medicinal chemistry groups exploring these targets, particularly where the 4-ethylphenyl urea provides a distinct hydrophobicity and hydrogen-bonding profile compared to previously patented analogs.

Application
Selection Property
Validation Focus
COX-2 isoform selectivity studies
Substitution-dependent SAR
COX-1/COX-2 selectivity ratio
Kinase selectivity profiling
Hinge-binding geometry
Broad kinase panel IC50
Chemical probe development
Bifunctional conjugation scaffold
Target engagement assay validation
Academic SAR exploration
Distinct 4-ethylphenyl urea motif
Published SAR and patent review
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